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Compound of Interest

Compound Name: Sevabertinib

Cat. No.: B15611537

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development timeline of BAY-
2927088, an investigational, oral, reversible tyrosine kinase inhibitor (TKI). The document
details its preclinical characterization, mechanism of action, and clinical trial progression, with a
focus on its activity in non-small cell lung cancer (NSCLC) harboring Human Epidermal Growth
Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) mutations. All
guantitative data is summarized in structured tables, and key experimental protocols are
described based on publicly available information. Visual diagrams of signaling pathways and
experimental workflows are provided to enhance understanding.

Discovery and Preclinical Development

BAY-2927088 emerged from a strategic research alliance between Bayer and the Broad
Institute of MIT and Harvard.[1] The initial discovery of this non-covalent TKI targeting EGFR
exon 20 insertions and C797S resistance mutations in NSCLC was first publicly presented in
October 2022.

Preclinical Characterization

Preclinical studies demonstrated that BAY-2927088 is a potent and selective inhibitor of mutant
HER2 and EGFR.
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Biochemical and Cellular Assays: In biochemical and cellular assays, BAY-2927088 showed
high potency against EGFR exon 20 insertions with a strong selectivity (40-fold) for these
mutants over wild-type (WT) EGFR.[2] The compound was also highly active against the
classical EGFR exon 19 deletion (IC50=0.16 nM) and L858R (IC50=0.52 nM) activating
mutations, with over 1000-fold selectivity versus WT EGFR in Ba/F3 cellular models (IC50=221
nM).[2] Due to its non-covalent binding mode, BAY-2927088 retains its activity against the
EGFR C797S resistance mutation.[2] Furthermore, it demonstrated potent anti-proliferative
activity in cell lines with HER2 exon 20 insertion mutations and various HER2 point mutations.

[3]
Experimental Protocol: Cellular Proliferation Assays (General Methodology)

A general protocol for assessing the anti-proliferative activity of a compound like BAY-2927088
in cancer cell lines is outlined below. Specific cell lines used in the actual studies included an
isogenic Ba/F3 panel expressing various HER2 mutations and other endogenously HER2-
mutant cancer cell lines.[3]
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Figure 1: General workflow for cellular proliferation assays.
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In Vivo Models: The efficacy of BAY-2927088 was evaluated in patient-derived xenograft (PDX)
models.[2][3] In models with EGFR exon 20 insertion mutations, the compound demonstrated
significant tumor growth inhibition and was well-tolerated.[2] Notably, it showed no activity in
EGFR wild-type tumors, confirming its selectivity in a live model.[2] The in vivo activity was also
validated in a PDX model with the HER2 exon 20 insertion mutation A775insYVMA.[3]

Experimental Protocol: Patient-Derived Xenograft (PDX) Model Studies (General Methodology)

The following diagram illustrates a general workflow for assessing the in vivo efficacy of an
investigational drug using PDX models.

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.bioworld.com/articles/691106-preclinical-characterization-of-bay-2927088-in-models-of-egfr-mutant-nsclc?v=preview
https://www.researchgate.net/publication/369812060_Abstract_4035_Preclinical_activity_of_BAY_2927088_in_HER2_mutant_non-small_cell_lung_cancer
https://www.bioworld.com/articles/691106-preclinical-characterization-of-bay-2927088-in-models-of-egfr-mutant-nsclc?v=preview
https://www.bioworld.com/articles/691106-preclinical-characterization-of-bay-2927088-in-models-of-egfr-mutant-nsclc?v=preview
https://www.researchgate.net/publication/369812060_Abstract_4035_Preclinical_activity_of_BAY_2927088_in_HER2_mutant_non-small_cell_lung_cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Model Establishment

Implant patient tumor tissue
into immunodeficient mice

Y

Allow tumors to grow
to a specified size

Treatment Phase

Randomize mice into
treatment and control groups

'

Administer BAY-2927088
(or vehicle) orally

'

Monitor tumor volume
and body weight

Endpoint Analysis

Collect tumors at the
end of the study

'

Perform histological and
biomarker analysis

'

Analyze tumor growth
inhibition

Click to download full resolution via product page

Figure 2: General workflow for PDX model studies.
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Mechanism of Action: Targeting HER2 and EGFR
Signaling

BAY-2927088 is an oral, reversible tyrosine kinase inhibitor that potently inhibits mutant HER2
and EGFR.[1][4] In NSCLC, activating mutations in HER2 (ERBB2) and EGFR lead to the
constitutive activation of these receptor tyrosine kinases, driving downstream signaling
pathways that promote cell proliferation, survival, and metastasis.[5][6] The primary signaling
cascades involved are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR
pathway.[5][7] By binding to the kinase domain of the mutant receptors, BAY-2927088 blocks
their phosphorylation and subsequent activation of these oncogenic signaling pathways.
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Figure 3: Simplified signaling pathway of BAY-2927088's mechanism of action.

Clinical Development Timeline

The clinical development of BAY-2927088 has progressed rapidly, with the initiation of the first-
in-human SOHO-01 trial and subsequent planning for a Phase Il study.
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SOHO-01: Phase I/ll First-in-Human Study
(NCT05099172)

The SOHO-01 study is an ongoing, open-label, multicenter, Phase I/ll trial designed to evaluate
the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of BAY-2927088 in
patients with advanced NSCLC harboring EGFR or HER2 mutations.[8][9][10][11] The study
consists of dose-escalation, backfill, and dose-expansion cohorts.[4]

Key Milestones:
e Study Initiation: The study has an estimated start date in late 2021 or early 2022.

o Data Readouts: Preliminary efficacy and safety data were presented at the European Society
for Medical Oncology (ESMO) Congress in 2023 and the International Association for the
Study of Lung Cancer (IASLC) World Conference on Lung Cancer (WCLC) in September
2024.[9][10] Further data was presented at the American Society of Clinical Oncology
(ASCO) Annual Meeting in 2025.[12][13]

Experimental Protocol: SOHO-01 Study Design (Simplified)

The following diagram provides a simplified overview of the SOHO-01 trial design.

Endpoints

— Phase II Secondary:
ORR, DOR, PFS, DCR
Patient Population: Dose Expansion Cohorts

Advanced NSCLC with » Dose Escalation » Dose Backfill »| (based on mutation type

EGFR/HER2 mutations and prior therapy)
Primary:
Safety, Tolerability, MTD

Click to download full resolution via product page

Figure 4: Simplified overview of the SOHO-01 trial design.
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Clinical Efficacy Data: The SOHO-01 trial has shown promising results, particularly in patients

with HER2-mutant NSCLC.

SOHO-01 Trial Results (Expansion Cohort
D)

Patient Population

44 patients with heavily pretreated HER2-
mutant NSCLC, naive to HER2-targeted
therapy.[9][10]

Treatment

BAY-2927088 20 mg twice daily.[9][10]

Objective Response Rate (ORR)

72.1% (95% CI: 56.3, 84.7), including one

complete response (2.3%).[9]

Disease Control Rate (DCR)

83.7% (95% ClI: 69.3, 93.2).[4]

Median Duration of Response (DOR)

8.7 months (95% CI: 4.5, not estimable).[10]

Median Progression-Free Survival (PFS)

7.5 months (95% ClI: 4.4, 12.2).[10]

ORR in HER2 YVMA insertion subgroup

90.0%.[10]

ORR in patients with brain metastases

62.5%.[10]

SOHO-01 Trial Results

Cohort D (Pretreated,

(Cohorts D and F - ASCO

HER2-naive)
2025 Data)

Cohort F (First-line)

Number of Patients 81

39

Objective Response Rate
(ORR)

59.3% (95% CI: 47.8, 70.1)

59.0% (95% CI: 42.1, 74.4)

Disease Control Rate (DCR)

84.0% (95% CI: 74.1, 91.2)

84.6% (95% CI: 69.5, 94.1)

Safety and Tolerability: The safety profile of BAY-2927088 has been reported as manageable.

[9][10] Treatment-related adverse events (TRAES) were observed in 95.5% of patients in the

expansion cohort, with Grade 3 TRAES in 40.9%.[10] The most common TRAE was diarrhea
(86.4%, with 25.0% being Grade 3), followed by rash and paronychia.[10]
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SOHO-02: Phase Il Confirmatory Trial

Based on the encouraging results from the SOHO-01 study, Bayer has initiated the global
Phase IIl SOHO-02 trial.[12] This open-label, randomized, multicenter study will evaluate the
efficacy and safety of BAY-2927088 as a first-line therapy in patients with advanced NSCLC
with activating HER2 mutations.[12]

Regulatory Milestones

e February 2024: The U.S. Food and Drug Administration (FDA) granted Breakthrough
Therapy designation to BAY-2927088 for the treatment of adult patients with unresectable or
metastatic NSCLC whose tumors have activating HER2 (ERBB2) mutations and who have
received a prior systemic therapy.[1]

e June 2024: The Center for Drug Evaluation (CDE) in China also granted Breakthrough
Therapy designation for the same patient population.[12]

Conclusion

BAY-2927088 has demonstrated a promising preclinical profile as a potent and selective
inhibitor of mutant HER2 and EGFR. The clinical development program, spearheaded by the
SOHO-0L1 trial, has yielded encouraging efficacy and manageable safety data in patients with
HER2-mutant NSCLC. The initiation of the Phase IIl SOHO-02 trial marks a significant step
towards potentially establishing BAY-2927088 as a new targeted therapy for this patient
population with a high unmet medical need. Ongoing research and future clinical trial data will
further elucidate the full potential of this investigational agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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